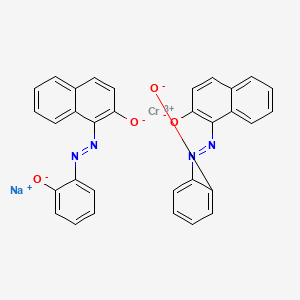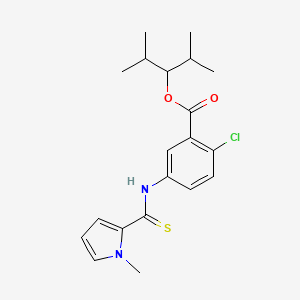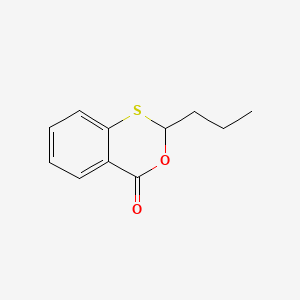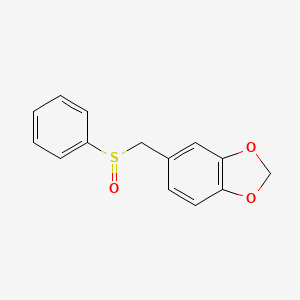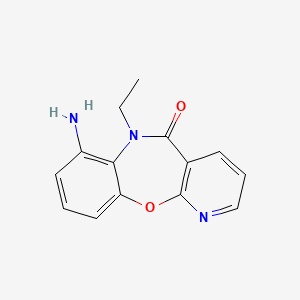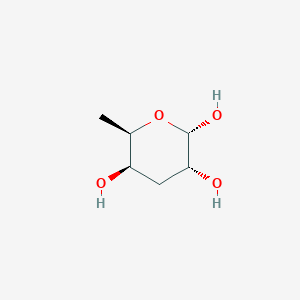
3,6-dideoxy-alpha-D-xylo-hexopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dideoxy-alpha-D-xylo-hexopyranose is a rare sugar derivative that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit contains six carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dideoxy-alpha-D-xylo-hexopyranose typically involves the selective removal of hydroxyl groups from a hexopyranose precursor. One common method includes the use of protective groups to shield specific hydroxyl groups during the reaction process. The reaction conditions often involve the use of strong acids or bases to facilitate the removal of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include multiple steps of purification and crystallization to obtain the desired compound .
化学反応の分析
Types of Reactions
3,6-Dideoxy-alpha-D-xylo-hexopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
科学的研究の応用
3,6-Dideoxy-alpha-D-xylo-hexopyranose has several applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of specialized biochemical reagents for research purposes
作用機序
The mechanism of action of 3,6-dideoxy-alpha-D-xylo-hexopyranose involves its interaction with specific enzymes and proteins in biological systems. It can act as a substrate or inhibitor for various glycosyltransferases and glycosidases, affecting the synthesis and degradation of glycoconjugates. The molecular targets and pathways involved include the modulation of carbohydrate metabolism and the inhibition of bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
Abequose: Another dideoxy sugar with similar structural properties.
Tyvelose: A stereoisomer with distinct biological functions.
Uniqueness
3,6-Dideoxy-alpha-D-xylo-hexopyranose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to interact with various enzymes and its role in glycobiology research make it a valuable compound for scientific studies .
特性
CAS番号 |
89194-46-7 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
148.16 g/mol |
IUPAC名 |
(2S,3R,5R,6R)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |
InChIキー |
KYPWIZMAJMNPMJ-KAZBKCHUSA-N |
異性体SMILES |
C[C@@H]1[C@@H](C[C@H]([C@H](O1)O)O)O |
正規SMILES |
CC1C(CC(C(O1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


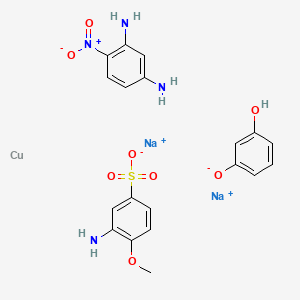
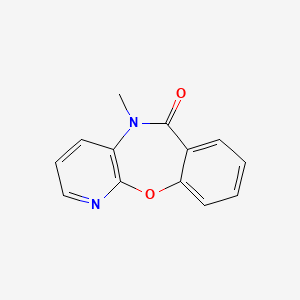
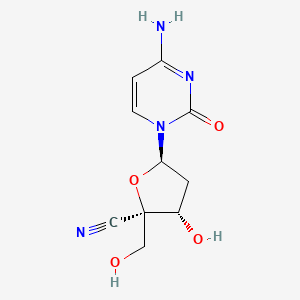


![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
